2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
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Overview
Description
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique cyclobutyl ring and bromine substitution, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable diol precursors.
Introduction of the purine moiety: This step involves the construction of the purine ring system, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while substitution of the bromine atom could yield a variety of new derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology: As a probe to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
Binding to nucleic acids: The compound may bind to DNA or RNA, affecting their structure and function.
Modulation of signaling pathways: The compound may interact with signaling molecules, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(2,3-dihydroxypropyl)-1H-purin-6(9H)-one: Similar structure but lacks the bromine substitution and cyclobutyl ring.
8-Bromo-2-amino-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring and hydroxymethyl groups.
2-Amino-9-(2,3-dihydroxypropyl)-8-bromo-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
The unique features of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one include the presence of the cyclobutyl ring and the bromine substitution, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14BrN5O3 |
---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20) |
InChI Key |
MTEYZYGTNULZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origin of Product |
United States |
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